

# Irampanel: A Comparative Analysis of In Vitro and In Vivo Efficacy

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## Compound of Interest

Compound Name: *Irampanel*

Cat. No.: *B1672174*

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**Irampanel** (BIIR 561) is a dual-action neuroprotective agent that functions as a non-competitive antagonist of the  $\alpha$ -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor and a blocker of voltage-gated sodium channels.[1][2][3] Developed by Boehringer Ingelheim, it was investigated for its therapeutic potential in neurological disorders characterized by neuronal over-excitation, such as epilepsy and cerebral ischemia.[3][4] Although it did not proceed to market, its preclinical data provides valuable insights into the effects of dual-target modulation in excitotoxic conditions. This guide offers a comparative summary of the in vitro and in vivo experimental data on **Irampanel**.

## Quantitative Data Summary

The following tables summarize the key quantitative parameters of **Irampanel**'s activity from various preclinical studies.

## In Vitro Efficacy of Irampanel

Parameter	Experimental Model	Agonist/Condition	IC50 / Ki	Reference
AMPA Receptor Antagonism	Cultured Rat Cortical Neurons	AMPA	8.5 $\mu$ M	
AMPA Receptor Antagonism	Rat Cortical Wedge Preparation	AMPA	10.8 $\mu$ M	
AMPA Receptor Antagonism	Cultured Rat Cortical Neurons	Kainate	9.8 $\mu$ M	
AMPA Receptor Antagonism	Acutely Dissociated Rat Hippocampal CA1 Neurons	Kainate	9.5 $\mu$ M	
AMPA Receptor Antagonism	HEK293 Cells Expressing Human GluR1/2	Glutamate	17.3 $\mu$ M	
Voltage-Gated Sodium Channel Blockade	Rat Brain Synaptosomal Membranes	Batrachotoxin Binding	1.2 $\mu$ M (Ki)	
Voltage-Gated Sodium Channel Blockade	Voltage-Clamped Rat Cortical Neurons	Sodium Current	5.2 $\mu$ M	
Inhibition of Glutamate Release	Rat Brain Slices	Veratridine-Induced	2.3 $\mu$ M	

## In Vivo Efficacy of Irampanel

Experiment al Model	Species	Administrat ion Route	Endpoint	ED50 / Effective Dose	Reference
Maximal Electroshock (MES) Seizures	Mouse	Subcutaneous (s.c.)	Prevention of Tonic Seizures	3.0 mg/kg	
Maximal Electroshock (MES) Seizures	Mouse	Subcutaneous (s.c.)	Prevention of Tonic Seizures	2.8 mg/kg	
AMPA-Induced Toxicity	Mouse	Subcutaneous (s.c.)	Protection Against Toxicity	4.5 mg/kg	
Amygdala-Kindled Seizures	Rat	Intraperitoneal (i.p.)	Seizure Inhibition	3 and 11 mg/kg	
Amygdala-Kindled Seizures	Rat	Intraperitoneal (i.p.)	Increased Afterdischarge Threshold	120% increase at 11.2 mg/kg	
Focal Cerebral Ischemia	Mouse	Intraperitoneal (i.p.)	Reduction of Infarct Area	6 and 60 mg/kg	
Corneal Anesthesia	Rabbit	Topical (0.1% solution)	Local Anesthesia	0.1% solution	

## Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

## In Vitro Electrophysiology

**Cell Culture and Dissociation:** Primary cultures of cortical neurons were prepared from fetal rats. For acute dissociation, hippocampal slices from rats were enzymatically treated to isolate individual CA1 neurons. Human embryonic kidney (HEK293) cells were used for the expression of recombinant human GluR1/2 receptors.

**Electrophysiological Recordings:** Whole-cell patch-clamp techniques were employed to record membrane currents from cultured neurons, acutely dissociated neurons, and HEK293 cells.

- **AMPA Receptor Antagonism:** Currents were evoked by the application of AMPA, kainate, or glutamate. The inhibitory effect of **Irampanel** was determined by co-application at various concentrations to establish a dose-response curve and calculate the IC50 value.
- **Voltage-Gated Sodium Channel Blockade:** Sodium currents were elicited by depolarizing voltage steps. The blocking effect of **Irampanel** was quantified by measuring the reduction in current amplitude at different drug concentrations to determine the IC50.

**Synaptosomal Binding Assay:** Rat brain synaptosomes were used to assess the binding of **Irampanel** to voltage-gated sodium channels. The displacement of radiolabeled batrachotoxin, a sodium channel activator, by **Irampanel** was measured to calculate the inhibitory constant (Ki).

**Glutamate Release Assay:** Rat brain slices were stimulated with veratridine, a sodium channel activator, to induce glutamate release. The amount of released glutamate was measured in the presence and absence of **Irampanel** to determine its inhibitory effect.

## In Vivo Models

**Maximal Electroshock (MES) Model:** Mice were administered **Irampanel** subcutaneously. After a set period, a maximal electrical stimulus was delivered via corneal electrodes to induce tonic-clonic seizures. The ability of **Irampanel** to prevent the tonic hindlimb extension phase of the seizure was recorded, and the ED50 was calculated.

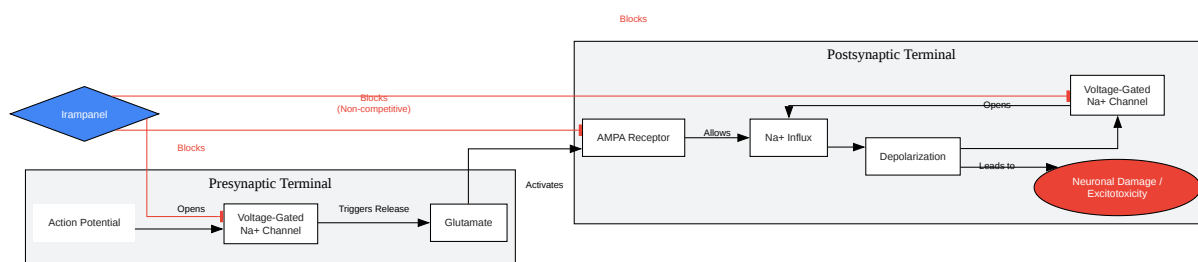
**Amygdala Kindling Model:** Rats were surgically implanted with an electrode in the amygdala. Repeated, initially subconvulsive, electrical stimulation was applied daily until stable, generalized seizures were consistently elicited (kindling). Once kindled, the rats were treated with **Irampanel** intraperitoneally. The afterdischarge threshold (the minimum current intensity

required to elicit a seizure) and the severity and duration of seizures were measured to assess the anticonvulsant effect of the drug.

**Focal Cerebral Ischemia Model:** A model of focal ischemia was induced in mice. **Irampanel** was administered intraperitoneally, and the extent of brain infarction was assessed after a survival period. The neuroprotective effect was quantified by measuring the reduction in the infarcted cortical surface area compared to vehicle-treated animals.

## Visualizations

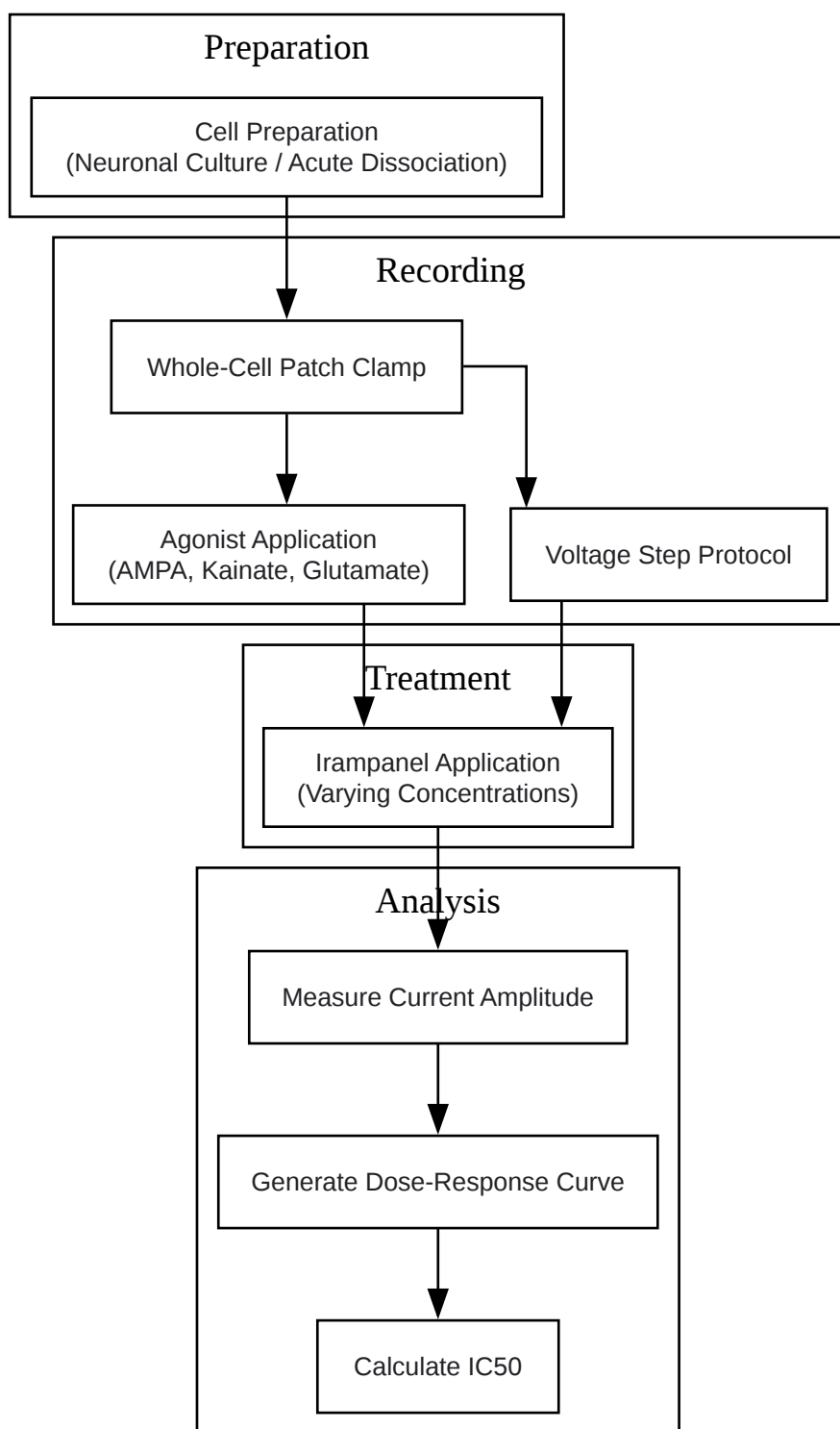
### Signaling Pathway of Irampanel's Dual Action



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Caption: Dual inhibitory mechanism of **Irampanel**.

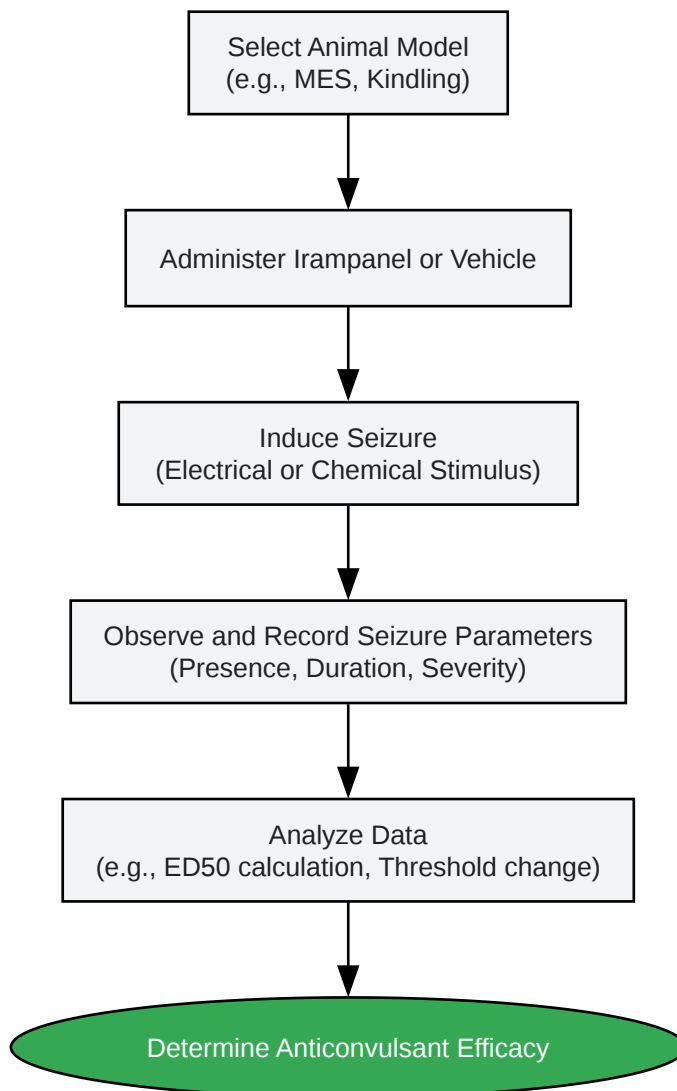
## Experimental Workflow for In Vitro Electrophysiology



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Caption: Workflow for IC<sub>50</sub> determination.

## Logical Flow of In Vivo Anticonvulsant Testing



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Caption: Logic of in vivo anticonvulsant studies.

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